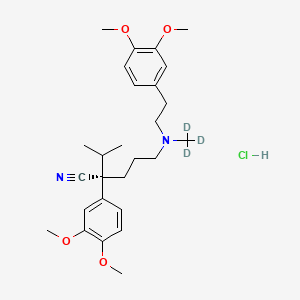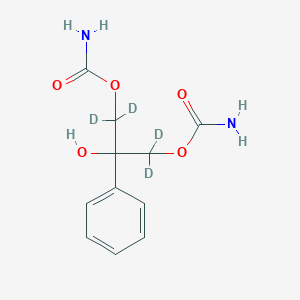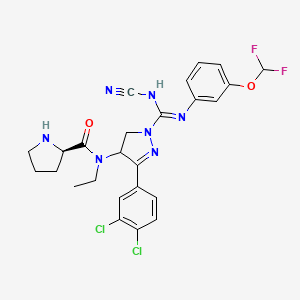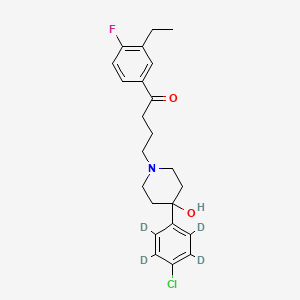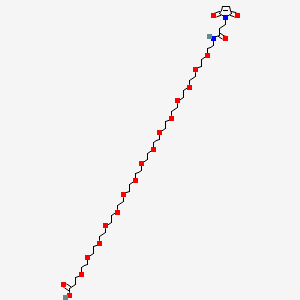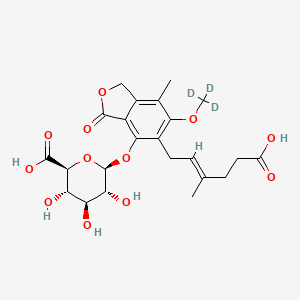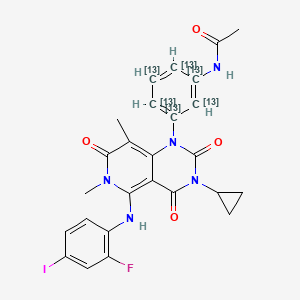
Trametinib-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trametinib-13C6 is a labeled version of Trametinib, a second-generation small molecule inhibitor of mitogen-activated protein kinase (MEK) kinase. Trametinib is an orally active inhibitor that selectively targets MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway plays a critical role in regulating various cellular activities, including cell proliferation, survival, differentiation, motility, and angiogenesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trametinib involves multiple steps, including the formation of key intermediates and the final coupling reactions. One of the key intermediates is 5-(2-fluoro-4-iodophenylamino)-1-(3-aminophenyl)-3-cyclopropyl-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione hydrochloride. This intermediate is synthesized through a series of reactions involving cyclopropanation, iodination, and amination .
Industrial Production Methods
The industrial production of Trametinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents, catalysts, and purification techniques to isolate the final product. The key objective is to develop a safe, economical, efficient, scalable, and reproducible synthetic route .
化学反应分析
Types of Reactions
Trametinib undergoes various chemical reactions, including:
Oxidation: Trametinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the Trametinib molecule.
Substitution: Substitution reactions, such as halogenation, can be used to introduce or replace specific functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride and iodine.
Major Products Formed
The major products formed from these reactions include various derivatives of Trametinib, which can be used for further research and development .
科学研究应用
Trametinib-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Trametinib in various samples.
Biology: Employed in studies to understand the biological effects of MEK inhibition on cellular processes.
Medicine: Used in preclinical and clinical studies to evaluate the efficacy and safety of Trametinib in treating various cancers, including melanoma and colorectal cancer.
Industry: Utilized in the development of new therapeutic agents and in the optimization of synthetic routes for large-scale production .
作用机制
Trametinib-13C6 exerts its effects by inhibiting MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This inhibition leads to the suppression of downstream signaling, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis. The molecular targets of Trametinib include the serine/threonine and tyrosine residues within the activation loop of MEK1 and MEK2 .
相似化合物的比较
Similar Compounds
Cobimetinib: Another MEK inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Binimetinib: A MEK inhibitor used in combination with other targeted therapies for the treatment of specific cancers.
Dabrafenib: Often used in combination with Trametinib for enhanced therapeutic efficacy in BRAF-mutant cancers.
Uniqueness
Trametinib-13C6 is unique due to its labeled carbon atoms, which make it particularly useful in research applications requiring precise quantification and tracking of the compound. Its high selectivity for MEK1 and MEK2, along with its ability to induce autophagy and apoptosis, distinguishes it from other similar compounds .
属性
分子式 |
C26H23FIN5O4 |
|---|---|
分子量 |
621.4 g/mol |
IUPAC 名称 |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4+1,5+1,6+1,12+1,16+1,18+1 |
InChI 键 |
LIRYPHYGHXZJBZ-YGELHQHLSA-N |
手性 SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2[13C]4=[13CH][13CH]=[13CH][13C](=[13CH]4)NC(=O)C)C5CC5 |
规范 SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


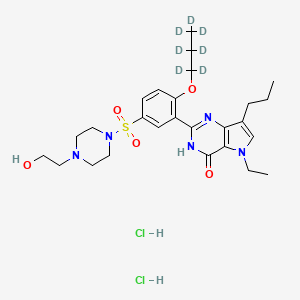
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
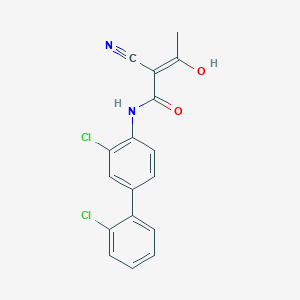
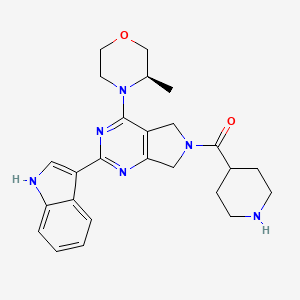

![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
